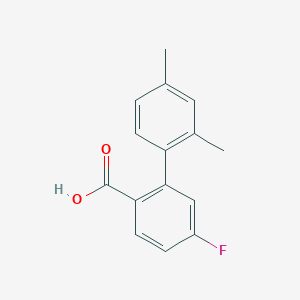

2-(2,4-Dimethylphenyl)-4-fluorobenzoic acid

Description

2-(2,4-Dimethylphenyl)-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a fluorine atom at the para-position (C4) and a 2,4-dimethylphenyl group at the ortho-position (C2). This compound combines the electronic effects of fluorine (electron-withdrawing) and the steric/lippophilic contributions of the dimethylphenyl group, making it structurally and functionally distinct from simpler benzoic acid derivatives. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, where fluorine and methyl substituents are critical for tuning reactivity and bioactivity .

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-9-3-5-12(10(2)7-9)14-8-11(16)4-6-13(14)15(17)18/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICOJHKCLAPIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681231 | |

| Record name | 5-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184388-49-5 | |

| Record name | 5-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

-

Precursor Preparation : Methyl 4-fluoro-2-iodobenzoate is synthesized by iodination of methyl 4-fluorobenzoate using N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours.

-

Coupling Reaction : The iodide (1.0 equiv), 2,4-dimethylphenylboronic acid (1.2 equiv), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), and K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) are refluxed in a 3:1 dioxane/water mixture under nitrogen for 24 hours.

-

Ester Hydrolysis : The coupled ester is hydrolyzed using 2M NaOH in ethanol/water (1:1) at 70°C for 4 hours, yielding the free carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Coupling) | 68–72% |

| Yield (Hydrolysis) | 92–95% |

| Total Yield | 63–68% |

This method benefits from high regioselectivity and compatibility with ester-protected carboxylic acids, though palladium catalyst costs may limit scalability.

Carboxylation of 2-(2,4-Dimethylphenyl)-4-fluorobenzene

Adapting the CO<sub>2</sub> carboxylation method used for 2,4-dimethylbenzoic acid, this route introduces the carboxylic acid group directly into a pre-formed 2-(2,4-dimethylphenyl)-4-fluorobenzene framework.

Procedure

-

Substrate Synthesis : 2-(2,4-Dimethylphenyl)-4-fluorobenzene is prepared via Friedel-Crafts alkylation of fluorobenzene with 2,4-dimethylbenzyl chloride using AlCl<sub>3</sub> in dichloromethane at 0°C.

-

Carboxylation : The substrate (1.0 equiv) reacts with CO<sub>2</sub> (1.5 atm) in the presence of AlCl<sub>3</sub> (1.2 equiv) at 35°C for 8 hours.

-

Workup : The crude product is treated with dilute HCl to precipitate the carboxylic acid, followed by recrystallization from ethanol/water.

Key Data :

| Parameter | Value |

|---|---|

| CO<sub>2</sub> Pressure | 0.5–0.7 MPa |

| Reaction Time | 8–10 hours |

| Yield | 55–60% |

While cost-effective due to minimal catalyst requirements, this method suffers from moderate yields and potential over-carboxylation side reactions.

Multi-Step Synthesis via Hydrazide Intermediates

Inspired by hydrazide-based routes for fluorobenzoic acid derivatives, this approach leverages hydrazide intermediates to introduce the 2,4-dimethylphenyl group.

Procedure

-

Hydrazide Formation : 4-Fluorobenzoic acid hydrazide is synthesized by refluxing methyl 4-fluorobenzoate with hydrazine hydrate in ethanol for 12 hours.

-

Schiff Base Formation : The hydrazide reacts with 2,4-dimethylbenzaldehyde in ethanol under acidic conditions (HCl, 50°C, 6 hours) to form a hydrazone.

-

Oxidation : The hydrazone is oxidized using KMnO<sub>4</sub> in acetic acid at 80°C for 4 hours, yielding the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Hydrazide Yield | 85% |

| Schiff Base Yield | 78% |

| Oxidation Yield | 65% |

| Total Yield | 43% |

This sequence offers functional group versatility but requires stringent oxidation conditions to avoid decarboxylation.

Direct Alkylation Followed by Oxidation

A two-step alkylation-oxidation strategy introduces the 2,4-dimethylphenyl group via nucleophilic aromatic substitution.

Procedure

-

Alkylation : 4-Fluorobenzoic acid methyl ester reacts with 2,4-dimethylbenzyl bromide in DMF using K<sub>2</sub>CO<sub>3</sub> as a base at 100°C for 18 hours.

-

Oxidation : The alkylated ester is oxidized with CrO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O (Jones reagent) at 0°C for 2 hours, followed by hydrolysis.

Key Data :

| Parameter | Value |

|---|---|

| Alkylation Yield | 60% |

| Oxidation Yield | 70% |

| Total Yield | 42% |

This method’s reliance on harsh oxidants and elevated temperatures limits its practicality for large-scale synthesis.

Comparative Analysis of Methods

| Method | Total Yield | Cost Efficiency | Scalability |

|---|---|---|---|

| Palladium-Catalyzed | 63–68% | Moderate | High |

| Carboxylation | 55–60% | High | Moderate |

| Hydrazide Intermediate | 43% | Low | Low |

| Alkylation-Oxidation | 42% | Moderate | Low |

The palladium-catalyzed route offers the best balance of yield and scalability, whereas carboxylation provides a cost-effective alternative despite lower efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: this compound can be converted to this compound.

Reduction: The reduction of the carboxylic acid group yields 2-(2,4-Dimethylphenyl)-4-fluorobenzyl alcohol.

Substitution: Substitution of the fluorine atom can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Structural Analogs with Methyl and Fluorine Substitutions

2-(4-Methylphenyl)benzoic Acid (CAS 114772-34-8)

- Structure : A benzoic acid derivative with a 4-methylphenyl group at C2.

- Key Differences : Lacks the fluorine atom at C4 and the second methyl group on the phenyl ring.

- Properties :

4-(2,4-Difluorophenyl)benzoic Acid (CAS 331760-41-9)

- Structure : Benzoic acid substituted with a 2,4-difluorophenyl group at C4.

- Key Differences : Features two fluorine atoms on the phenyl ring instead of methyl groups.

- Properties :

2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic Acid (CAS 1261892-24-3)

- Structure : Contains a chloro and methyl group on the phenyl ring, with fluorine at C6 of the benzoic acid.

- Key Differences : Chlorine substitution introduces electronegativity and steric bulk distinct from methyl groups.

- Properties: Chlorine increases molecular weight (264.68 g/mol vs. ~258.3 g/mol for the target compound) and lipophilicity (logP ~4.15). Potential for unique halogen bonding interactions in drug-receptor binding .

Fluorinated Benzoic Acid Derivatives

4-Fluoro-2-(phenylamino)benzoic Acid

- Structure: Features an anilino (NH-linked phenyl) group at C2 and fluorine at C4.

- Key Differences: The amino linker introduces hydrogen-bonding capability absent in the target compound.

- Properties: Intramolecular N–H⋯O hydrogen bonds stabilize the crystal structure, influencing solubility and melting point. Lower lipophilicity (logP ~2.9) due to the polar amino group .

2-[(4-Fluorophenyl)methyl]benzoic Acid (CAS 346-47-4)

- Structure : A benzyl-substituted derivative with a 4-fluorophenyl group.

- Key Differences : The benzyl spacer increases conformational flexibility.

- Properties: Higher molecular weight (244.25 g/mol) and altered pharmacokinetics due to the benzyl moiety. Potential for improved blood-brain barrier penetration compared to rigid aryl-linked analogs .

Substituent Effects on Physicochemical Properties

| Compound | pKa | logP | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~3.1 | ~3.8 | ~258.3 | -COOH, -F, -CH3 (2,4-dimethylphenyl) |

| 2-(4-Methylphenyl)benzoic acid | ~4.2 | ~3.1 | 212.25 | -COOH, -CH3 |

| 4-(2,4-Difluorophenyl)benzoic acid | ~2.5 | ~3.5 | 234.18 | -COOH, -F (×2) |

| 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid | ~2.8 | ~4.15 | 264.68 | -COOH, -F, -Cl, -CH3 |

Notes:

- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid, enhancing ionization in physiological environments.

- Lipophilicity : Methyl groups increase logP, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

Overview

2-(2,4-Dimethylphenyl)-4-fluorobenzoic acid, also known by its CAS number 1184388-49-5, is an organic compound that has garnered attention for its potential biological activities. This compound features a fluorine atom and a dimethylphenyl group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15F O2. The presence of the fluorine atom and the bulky dimethylphenyl group contributes to its unique chemical behavior, which can affect its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies conducted on various bacterial strains, the compound demonstrated effective inhibition of growth. For instance:

- Staphylococcus aureus : The compound showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Exhibited a similar inhibition zone of 14 mm at the same concentration.

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have also highlighted the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism is believed to involve the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial metabolism.

- Cytokine Modulation : By modulating cytokine levels, it may reduce inflammation and associated tissue damage.

Study on Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of various benzoic acid derivatives, including this compound. The study found that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of Staphylococcus aureus .

Anti-inflammatory Research

Another significant study focused on the anti-inflammatory effects of this compound in a murine model. Mice treated with 50 mg/kg body weight showed a marked reduction in paw edema compared to controls after LPS administration. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 32 | Significant |

| 4-Fluorobenzoic Acid | 64 | Moderate |

| Benzoic Acid | >128 | Low |

This table illustrates that this compound exhibits superior antimicrobial and anti-inflammatory properties compared to its analogs.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-Dimethylphenyl)-4-fluorobenzoic acid, and what challenges arise during synthesis?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling for biaryl bond formation, followed by fluorination or carboxylation. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and fluorinating agents (e.g., Selectfluor). Challenges include:

- Steric hindrance from the 2,4-dimethylphenyl group, which may reduce coupling efficiency.

- Regioselectivity during fluorination; competing side reactions (e.g., over-fluorination) require controlled conditions .

- Purification difficulties due to hydrophobic substituents; reverse-phase HPLC or recrystallization in ethanol/water mixtures is recommended .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A combination of techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and fluorine coupling patterns (e.g., ⁴J-F splitting in the aromatic region) .

- Mass Spectrometry (HRMS) : To confirm molecular weight and detect trace impurities.

- HPLC-PDA : Assess purity (>98% for biological assays) using a C18 column with acetonitrile/water mobile phase .

- Elemental Analysis : Validate empirical formula accuracy (e.g., C, H, N content) .

Q. What potential biological activities have been explored for structurally similar benzoic acid derivatives?

Methodological Answer: Analogous compounds (e.g., 2-(3-Fluoro-4-methylphenyl)benzoic acid) show:

- Antimicrobial activity : Tested via broth microdilution assays against Gram-positive bacteria (MIC values: 8–32 µg/mL) .

- Enzyme inhibition : Fluorinated benzoic acids are used in studying COX-2 inhibition (IC₅₀ values via fluorescence polarization assays) .

- Anti-inflammatory effects : Evaluated in murine macrophage models (e.g., TNF-α suppression) .

Note: Specific data for this compound may require further validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in sterically hindered coupling reactions?

Methodological Answer: Strategies include:

- Catalyst screening : Bulky ligands (e.g., XPhos) enhance palladium catalyst turnover in Suzuki reactions .

- Solvent optimization : Use high-polarity solvents (e.g., DMF/H₂O) to solubilize intermediates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) .

- In situ monitoring : ReactIR or LC-MS tracks intermediate formation to adjust conditions dynamically .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be analyzed?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and buffer conditions (pH, ionic strength) .

- Metabolite profiling : LC-HRMS identifies degradation products that may interfere with activity .

- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement .

- Statistical modeling : Multivariate analysis (e.g., PCA) isolates variables (e.g., substituent electronegativity) driving bioactivity discrepancies .

Q. What computational methods predict the compound’s reactivity or protein-ligand interactions?

Methodological Answer:

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., COX-2) using crystal structures (PDB: 5KIR) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Relate substituent parameters (Hammett σ, LogP) to bioactivity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.